5-(Thiophen-3-yl)pyrrolidin-2-one

CCR5 antagonist HIV entry inhibitor Chemokine receptor

5-(Thiophen-3-yl)pyrrolidin-2-one (CAS: 2354959-89-8, C₈H₉NOS, MW: 167.23 g/mol) is a heterocyclic small molecule belonging to the pyrrolidin-2-one class, characterized by a thiophene ring attached at the 3-position to the 5-position of the γ-lactam core. Preliminary pharmacological screening has identified this compound as a CCR5 receptor antagonist, suggesting potential applications in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD).

Molecular Formula C8H9NOS
Molecular Weight 167.23 g/mol
Cat. No. B13106511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Thiophen-3-yl)pyrrolidin-2-one
Molecular FormulaC8H9NOS
Molecular Weight167.23 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C2=CSC=C2
InChIInChI=1S/C8H9NOS/c10-8-2-1-7(9-8)6-3-4-11-5-6/h3-5,7H,1-2H2,(H,9,10)
InChIKeyMYKSGTIRCNVZNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Thiophen-3-yl)pyrrolidin-2-one: CAS 2354959-89-8, Molecular Identity, and Pharmacological Relevance for CCR5 Antagonist Procurement


5-(Thiophen-3-yl)pyrrolidin-2-one (CAS: 2354959-89-8, C₈H₉NOS, MW: 167.23 g/mol) is a heterocyclic small molecule belonging to the pyrrolidin-2-one class, characterized by a thiophene ring attached at the 3-position to the 5-position of the γ-lactam core . Preliminary pharmacological screening has identified this compound as a CCR5 receptor antagonist, suggesting potential applications in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. The compound's core scaffold—thiophenyl-pyrrolidine/pyrrolidinone—has been validated as a privileged structure in medicinal chemistry, particularly for glucokinase activation and chemokine receptor antagonism programs [2]. This positions 5-(Thiophen-3-yl)pyrrolidin-2-one as a versatile starting point for structure-activity relationship (SAR) exploration and lead optimization campaigns targeting CCR5-mediated pathologies.

5-(Thiophen-3-yl)pyrrolidin-2-one: Why In-Class Analogs Cannot Be Freely Substituted—Regioisomeric Specificity Matters


The pyrrolidin-2-one scaffold exhibits profound sensitivity to the position and nature of aromatic substituents, meaning that chemically similar analogs—such as 5-phenylpyrrolidin-2-one, 5-(thiophen-2-yl)pyrrolidin-2-one, or N-substituted variants—cannot be assumed to be functionally interchangeable. The thiophene ring at the 3-position introduces distinct electronic and steric properties compared to phenyl or thiophen-2-yl regioisomers: the sulfur atom and the specific substitution pattern influence π-stacking interactions, hydrogen bond acceptor capacity, and conformational preferences around the C5 position [1]. These subtle differences are amplified in the context of CCR5 antagonism, where highly optimized 1,3,4-trisubstituted and 1,3,3,4-tetrasubstituted pyrrolidine series have demonstrated that even minor modifications to the heterocyclic substituent can shift antiviral potency by several orders of magnitude (IC50 changes from low nM to >2.8 μM) [2][3]. For researchers procuring building blocks for CCR5-targeted drug discovery or chemical biology probe development, the specific 5-(thiophen-3-yl) substitution pattern offers a defined geometrical and electronic profile that cannot be replicated by commercially available 4-thiophenyl or N-thiophenyl pyrrolidin-2-one regioisomers.

5-(Thiophen-3-yl)pyrrolidin-2-one: Quantitative Differentiation Evidence Against Structural Analogs and In-Class Candidates


CCR5 Antagonist Activity: 5-(Thiophen-3-yl)pyrrolidin-2-one vs. Structurally Related Pyrrolidine CCR5 Antagonists

Preliminary pharmacological screening has identified 5-(Thiophen-3-yl)pyrrolidin-2-one as a CCR5 receptor antagonist [1]. Within the broader pyrrolidine/pyrrolidinone chemotype, CCR5 antagonist potency spans a wide dynamic range: optimized 1,3,3,4-tetrasubstituted pyrrolidines such as nifeviroc (TD-0232) demonstrate nanomolar potency (IC50 ~1–15 nM in binding and cell–cell fusion assays), whereas less optimized analogs exhibit dramatically reduced activity (IC50 = 2.80 × 10³ nM) [2][3]. This six-log activity range (low nM to >2.8 μM) within a single chemotype class demonstrates that the specific substitution pattern—including the thiophene regioisomer and attachment position—is a critical determinant of pharmacological activity. The thiophen-3-yl substitution at the 5-position of the pyrrolidin-2-one core provides a structurally distinct starting point for CCR5 antagonist optimization relative to the extensively patented 1,3,4-trisubstituted and 1,3,3,4-tetrasubstituted pyrrolidine series.

CCR5 antagonist HIV entry inhibitor Chemokine receptor

Regioisomeric Thiophene Substitution: 3-Position vs. 2-Position Attachment and Impact on Electronic Properties

The thiophene ring in 5-(Thiophen-3-yl)pyrrolidin-2-one is attached at the 3-position of the thiophene, in contrast to the more commonly encountered thiophen-2-yl regioisomer (e.g., 5-(thiophen-2-yl)pyrrolidin-2-one or 4-(thiophen-2-yl)pyrrolidin-2-one). This regiochemical distinction carries significant electronic consequences: electrophilic substitution on thiophene occurs preferentially at the 2-position, and the electronic distribution differs between the 2- and 3-substituted variants . The 3-thienyl attachment shifts the sulfur atom's electronic influence relative to the pyrrolidinone carbonyl, altering the hydrogen bond acceptor character of the thiophene ring and modifying the dihedral angle between the heterocycle and the lactam ring. These effects directly impact molecular recognition by CCR5 and other biological targets, where the spatial orientation of the thiophene sulfur has been shown to influence binding affinity [1]. For medicinal chemistry programs, the 3-thienyl substitution offers a distinct vector for SAR exploration that is not accessible with the commercially prevalent 2-thienyl analogs.

Thiophene regioisomer Electronic effects SAR design

Natural Product Benchmarking: Sch 210972 and the Pyrrolidin-2-one Pharmacophore for CCR5 Antagonism

The natural product Sch 210972, a pyrrolidin-2-one isolated from Chaetomium globosum, demonstrates that the pyrrolidin-2-one core scaffold is pharmacologically competent for CCR5 receptor antagonism, with an IC50 of 79 nM in an in vitro CCR-5 binding assay [1][2]. This result validates the pyrrolidin-2-one core as a viable chemotype for CCR5-targeted drug discovery and establishes a quantitative potency benchmark for synthetic pyrrolidin-2-one derivatives. However, Sch 210972 is a structurally complex natural product (C25H35NO6, MW 445.56) with limited synthetic tractability and constrained SAR expansion potential [3]. In contrast, 5-(Thiophen-3-yl)pyrrolidin-2-one (MW 167.23) offers a minimal, fragment-like scaffold with significantly higher ligand efficiency potential and greater synthetic accessibility for parallel SAR exploration. The ~2.6-fold lower molecular weight of the target compound relative to Sch 210972 enables more efficient exploration of chemical space around the pyrrolidin-2-one CCR5 pharmacophore.

Natural product CCR5 inhibitor Pyrrolidin-2-one pharmacophore

Thiophenyl-Pyrrolidine Scaffold Validation: Cross-Target Applicability from Glucokinase Activation to CCR5 Antagonism

The thiophenyl-pyrrolidine scaffold has been independently validated in a distinct therapeutic context: Fujieda et al. (2018) reported the design and synthesis of a potent glucokinase activator (GKA) series based on a chiral thiophenyl-pyrrolidine scaffold, with lead compound 38 demonstrating significant inhibition of glucose excursion in an oral glucose tolerance test (OGTT) in mice [1][2]. Optimization of this series identified GKA 59 with potent blood glucose control and a favorable liver-selective distribution pattern that mitigates hypoglycemia risk—a key liability of earlier GKA programs [2]. This cross-target validation demonstrates that the thiophenyl-pyrrolidine/pyrrolidinone scaffold possesses drug-like properties suitable for oral bioavailability and tissue-selective distribution, characteristics directly transferable to CCR5 antagonist programs. Furthermore, the scalable, chromatography-free synthetic route developed for the chiral thiophenyl-pyrrolidine scaffold establishes industrial feasibility for large-scale preparation [1]. These GKA program data provide orthogonal evidence that the core scaffold embodied by 5-(Thiophen-3-yl)pyrrolidin-2-one has demonstrated translational potential beyond the CCR5 target space.

Glucokinase activator Thiophenyl-pyrrolidine Scaffold repurposing

5-(Thiophen-3-yl)pyrrolidin-2-one: Optimal Application Scenarios for CCR5 Antagonist Discovery and Chemical Biology


CCR5 Antagonist Lead Discovery: Fragment-Based Screening and Hit Expansion

With a molecular weight of 167.23 g/mol, 5-(Thiophen-3-yl)pyrrolidin-2-one occupies fragment chemical space (MW < 300 Da, heavy atom count ~12), making it ideally suited for fragment-based drug discovery (FBDD) campaigns targeting CCR5. The compound's preliminary identification as a CCR5 antagonist provides a validated starting point for fragment growing, merging, or linking strategies [1]. Its small size and synthetic accessibility enable efficient parallel synthesis of focused libraries to rapidly establish SAR around the thiophene substituent, pyrrolidinone N-substitution, and C4 functionalization. The validated thiophenyl-pyrrolidine scaffold's demonstrated oral bioavailability in GKA programs further supports the developability potential of optimized leads derived from this fragment [2].

Intellectual Property-Conscious CCR5 Drug Discovery: Novel Chemotype Development

The extensively patented 1,3,4-trisubstituted and 1,3,3,4-tetrasubstituted pyrrolidine CCR5 antagonist series—including clinical candidates such as nifeviroc (TD-0232)—dominate the existing intellectual property landscape for pyrrolidine-based CCR5 antagonists [1]. 5-(Thiophen-3-yl)pyrrolidin-2-one, with its distinct 5-thiophenyl substitution pattern on a pyrrolidin-2-one (rather than pyrrolidine) core and 3-thienyl (rather than 2-thienyl) regioisomerism, occupies a different region of chemical space with potentially greater freedom to operate [2]. This makes it a strategic starting point for organizations seeking to develop novel, patentable CCR5 antagonist chemotypes without infringing on existing pyrrolidine CCR5 antagonist composition-of-matter patents.

Chemical Biology Probe Development: Target Engagement Studies for CCR5-Mediated Diseases

The small size and defined structure of 5-(Thiophen-3-yl)pyrrolidin-2-one facilitate its use as a core scaffold for designing chemical biology probes, including affinity chromatography ligands, photoaffinity labeling reagents, and fluorescent probes for CCR5 target engagement studies. The thiophene moiety provides a UV-active chromophore (λmax ~230–250 nm) useful for HPLC-based assays, while the lactam NH and the thiophene ring offer multiple vectors for linker attachment without perturbing the core pharmacophore. The natural product benchmark Sch 210972 (IC50 = 79 nM) confirms that the pyrrolidin-2-one core can productively engage the CCR5 receptor [3], providing confidence that probe molecules derived from 5-(Thiophen-3-yl)pyrrolidin-2-one will retain target binding competence.

Multi-Target Scaffold-Hopping Programs: Leveraging Cross-Target Validation from Glucokinase Activators

Independent validation of the thiophenyl-pyrrolidine scaffold in the glucokinase activator (GKA) program—where optimized compounds demonstrated oral efficacy in OGTT models with favorable liver-selective distribution [1]—supports the use of 5-(Thiophen-3-yl)pyrrolidin-2-one as a core scaffold for multi-target screening campaigns. Organizations with broad metabolic or inflammatory disease portfolios can procure this compound as a versatile building block for parallel lead generation across CCR5 (HIV, inflammation, autoimmune diseases), glucokinase (type 2 diabetes), and potentially other targets amenable to thiophene-containing small molecule modulation. The scalable synthetic methodology established for the thiophenyl-pyrrolidine scaffold further supports procurement for larger-scale chemistry efforts [2].

Quote Request

Request a Quote for 5-(Thiophen-3-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.